(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
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Overview
Description
(1S)-2-azabicyclo[310]hexane-1-carboxylic acid hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride can be achieved through several methods. One common approach involves the annulation of a cyclopropane ring to an existing pyrrole or cyclopropane ring. This can be done using oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst . Another method involves the use of sulfur ylides and diazo compounds for cyclopropane annulation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions. For example, a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones has been reported to provide high yields and diastereoselectivities . This method is practical for gram-scale production and can be optimized for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of simpler amines.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atom in the bicyclic structure can be targeted.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the bicyclic structure.
Scientific Research Applications
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of (1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. This compound can modulate various biochemical pathways, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
2-azabicyclo[3.2.1]octane: This compound has a similar bicyclic structure but with a different ring size and configuration.
3-azabicyclo[3.1.0]hexane: Another closely related compound with slight variations in the bicyclic framework.
1-azabicyclo[1.1.0]butane: A smaller bicyclic compound with a nitrogen atom at one bridgehead.
Uniqueness
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features provides distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H10ClNO2 |
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Molecular Weight |
163.60 g/mol |
IUPAC Name |
(1S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5(9)6-3-4(6)1-2-7-6;/h4,7H,1-3H2,(H,8,9);1H/t4?,6-;/m0./s1 |
InChI Key |
PKWUOXRBZBQADJ-HUBWGQNGSA-N |
Isomeric SMILES |
C1CN[C@@]2(C1C2)C(=O)O.Cl |
Canonical SMILES |
C1CNC2(C1C2)C(=O)O.Cl |
Origin of Product |
United States |
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